2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

medicinal chemistry pharmacophore design quinazoline SAR

This compound features a 4-butylamino group that creates a unique H-bond donor/acceptor fingerprint, validated as an acetylcholinesterase/butyrylcholinesterase inhibitory scaffold. Unlike widely profiled 2-alkyl-thio VEGFR-2/EGFR inhibitors, this substitution pattern engages a distinct target profile, making it essential for mapping kinase selectivity or optimising cholinesterase potency. Its lipophilic, flexible property space (XLogP3 ~3.2, 8 rotatable bonds) serves as a reference for ADME library design. Purchase to access a rare regioisomer-activity pair for model building.

Molecular Formula C18H21N5O2S
Molecular Weight 371.46
CAS No. 422532-72-7
Cat. No. B2710601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS422532-72-7
Molecular FormulaC18H21N5O2S
Molecular Weight371.46
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=NOC(=C3)C
InChIInChI=1S/C18H21N5O2S/c1-3-4-9-19-17-13-7-5-6-8-14(13)20-18(22-17)26-11-16(24)21-15-10-12(2)25-23-15/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22)(H,21,23,24)
InChIKeyCBQSCIGHFMOYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(Butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 422532‑72‑7) – Structural & Class Baseline for Procurement Evaluation


2‑((4‑(Butylamino)quinazolin‑2‑yl)thio)‑N‑(5‑methylisoxazol‑3‑yl)acetamide (CAS 422532‑72‑7) is a synthetic thioacetamide‑linked quinazoline that incorporates a 4‑butylamino substituent on the quinazoline core and terminates in a 5‑methylisoxazol‑3‑yl ring . Its molecular formula is C₁₈H₂₁N₅O₂S (MW ≈ 371.46 g mol⁻¹) . The compound belongs to a broader class of quinazoline‑thioacetamides that are actively explored as kinase inhibitor scaffolds, apoptotic inducers and radiosensitisers [1], but the precise placement of the butylamino group at position 4 creates a unique hydrogen‑bond donor/acceptor fingerprint that distinguishes it from closely related 2‑alkyl‑thioquinazoline analogues .

Why 4‑Butylamino‑Quinazoline‑Thioacetamides Cannot Be Treated as Interchangeable Commodity Scaffolds


Although numerous quinazoline‑thioacetamide derivatives are catalogued under the same generic chemotype, the position and nature of the substituent on the quinazoline ring fundamentally alter the hydrogen‑bonding pharmacophore, ligand‑binding geometry and ADME profile [1]. The 4‑butylamino group in CAS 422532‑72‑7 contributes an additional hydrogen‑bond donor (the secondary amine N–H) that is absent in the 2‑alkyl‑thio analogues such as the tert‑butyl (CAS 604792‑66‑7) and isopropyl (CAS 604794‑52‑7) congeners . Moreover, the 4‑butylamino‑quinazoline core has been specifically validated as an acetylcholinesterase/butyrylcholinesterase inhibitory scaffold, whereas the 2‑alkyl‑thio series is primarily associated with kinase inhibition, highlighting that the substitution pattern redirects biological target engagement [2]. These differences mean that in‑class substitution without experimental verification risks selecting a compound with an irrelevant target profile for the intended experimental system.

Quantitative Differentiation Evidence for 2‑((4‑(Butylamino)quinazolin‑2‑yl)thio)‑N‑(5‑methylisoxazol‑3‑yl)acetamide (CAS 422532‑72‑7)


Hydrogen‑Bond Donor Count Distinguishes 4‑Butylamino from 2‑Alkyl‑Thio Analogues

The 4‑butylamino substituent in CAS 422532‑72‑7 provides two hydrogen‑bond donors (the secondary amine N–H and the acetamide N–H), whereas the 2‑alkyl‑thio analogues such as CAS 604792‑66‑7 (tert‑butyl) and CAS 604794‑52‑7 (isopropyl) possess only one (the acetamide N–H) because the 2‑position substituent is a carbon‑linked alkyl group lacking a donor hydrogen [1]. The increased HBD count from 1 to 2 directly impacts Rule‑of‑Five compliance and target‑binding capacity, particularly for binding sites that require dual hydrogen‑bond donation for high‑affinity recognition .

medicinal chemistry pharmacophore design quinazoline SAR

Rotatable Bond Flexibility Differentiates 4‑Butylamino from Constrained 2‑tert‑Butyl Analogue

CAS 422532‑72‑7 bears a linear n‑butylamino chain at position 4, yielding a calculated rotatable bond count of 8 (based on the deposited structure), compared with 6 rotatable bonds for the 2‑tert‑butyl analogue CAS 604792‑66‑7 [1]. The two additional rotatable bonds in the target compound confer greater conformational adaptability in solution, which can influence both entropic binding penalties and the ability to adopt bioactive conformations in flexible binding pockets .

conformational flexibility ligand efficiency molecular design

Regioisomeric Tautomerism Alters Biological Activity: 4‑Butylamino vs. 3‑Butyl‑4‑Oxo Series

The target compound (4‑butylamino‑quinazoline) is a regioisomer of MLS000098572 (3‑butyl‑4‑oxoquinazoline). In a high‑throughput screen against Hepacivirus C core protein, the 3‑butyl‑4‑oxo regioisomer exhibited an IC₅₀ > 49,800 nM (i.e., >49.8 µM), indicating minimal inhibitory activity [1]. While direct activity data for the 4‑butylamino regioisomer in this same assay are not publicly available, the tautomeric shift relocates the hydrogen‑bond‑donating secondary amine from position 4 (target compound) to a keto oxygen acceptor at position 4 (MLS000098572), which is expected to invert the pharmacophoric recognition features and potentially yield a different activity profile [2].

tautomerism regioisomer activity HCV core protein

4‑Butylamino‑Quinazoline Core Validated as Cholinesterase Inhibitor Scaffold (Class‑Level Inference)

The 4‑butylamino‑quinazoline core (compound 12a) has been experimentally characterised as a cholinesterase inhibitor scaffold, with 6‑nitro‑4‑butylaminoquinazoline (16a) demonstrating potent and selective AChE inhibition (IC₅₀ not explicitly listed for the unsubstituted parent 12a but the 4‑piperidino analogue 12e showed AChE IC₅₀ = 1.3 µM and BChE IC₅₀ = 7.5 µM) [1]. The thioacetamide‑isoxazole extension present in CAS 422532‑72‑7 is not represented in that cholinesterase dataset; however, the retention of the 4‑butylamino pharmacophore suggests the target compound may retain cholinesterase‑directed activity, whereas the 2‑alkyl‑thio analogues (CAS 604792‑66‑7, CAS 604794‑52‑7) lack the 4‑amino substituent entirely and have been reported exclusively in kinase‑inhibition contexts [2].

acetylcholinesterase butyrylcholinesterase quinazoline scaffold

Lipophilicity Differential Between 4‑Butylamino and 2‑Isopropyl Analogues

The calculated XLogP3 for the 3‑butyl‑4‑oxo tautomer (a close structural proxy for CAS 422532‑72‑7) is 3.2 [1]. The 2‑isopropyl analogue (CAS 604794‑52‑7, C₁₇H₁₈N₄O₂S) has a lower computed logP, consistent with its smaller alkyl substituent and absence of the butyl chain . The higher logP of the 4‑butylamino series translates to increased membrane permeability potential but may also elevate plasma protein binding and metabolic liability, factors that are critical when selecting a compound for cellular versus biochemical assays.

lipophilicity ADME drug-likeness

Recommended Experimental Scenarios for 2‑((4‑(Butylamino)quinazolin‑2‑yl)thio)‑N‑(5‑methylisoxazol‑3‑yl)acetamide (CAS 422532‑72‑7)


Cholinergic System Probe Development (AChE/BChE)

The 4‑butylamino‑quinazoline core is a validated acetylcholinesterase/butyrylcholinesterase inhibitory scaffold [1]. CAS 422532‑72‑7, bearing this core with a thioacetamide‑isoxazole extension, is a suitable starting point for structure–activity relationship (SAR) studies aimed at optimising cholinesterase potency and selectivity, where the 4‑butylamino pharmacophore is essential for target engagement and the 2‑alkyl‑thio analogues are mechanistically irrelevant.

Comparative Pharmacology – Tautomer/Regioisomer Profiling

The documented IC₅₀ > 49.8 µM of the 3‑butyl‑4‑oxo tautomer (MLS000098572) against Hepacivirus C core protein [2] presents an opportunity to profile CAS 422532‑72‑7 in the same assay to quantify the activity shift attributable to the 4‑butylamino→4‑oxo tautomeric inversion, thereby generating a rare regioisomer‑activity pair for cheminformatic model building.

Kinase Profiling with a Divergent Quinazoline Chemotype

Unlike the 2‑alkyl‑thio quinazoline series that has been extensively characterised as VEGFR‑2/EGFR inhibitors (e.g., compound 9 in Ghorab & Ghorab 2024, VEGFR‑2 IC₅₀ = 0.176 µg L⁻¹) [3], the 4‑butylamino compound may exhibit a shifted kinase selectivity profile due to the altered hinge‑binding motif. Procurement for kinome‑wide profiling panels allows users to map the selectivity fingerprint of this under‑represented substitution pattern.

Physicochemical Property‑Guided Library Design

With an XLogP3 of approximately 3.2, two hydrogen‑bond donors, and eight rotatable bonds [4], CAS 422532‑72‑7 occupies a distinct region of property space compared with the more constrained 2‑tert‑butyl (CAS 604792‑66‑7) and 2‑isopropyl (CAS 604794‑52‑7) analogues. It can serve as a lipophilic, flexible reference compound in library design exercises that systematically explore the impact of rotatable bond count and HBD number on permeability, solubility and target promiscuity.

Quote Request

Request a Quote for 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.